molecular formula C8H11FO3 B13459764 2-[1-(Fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]acetic acid

2-[1-(Fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]acetic acid

Cat. No.: B13459764
M. Wt: 174.17 g/mol
InChI Key: KYZKNVQUXSZXFR-UHFFFAOYSA-N
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Description

2-[1-(Fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]acetic acid (CAS: 2445786-67-2) is a fluorinated bicyclic compound featuring a 2-oxabicyclo[2.1.1]hexane core substituted with a fluoromethyl group at position 1 and an acetic acid moiety at position 4. Its molecular formula is C₈H₁₁FO₃, with a molar mass of 174.17 g/mol. The compound’s structure combines the steric constraints of the bicyclic system with the electronic effects of fluorine, making it a candidate for applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C8H11FO3

Molecular Weight

174.17 g/mol

IUPAC Name

2-[1-(fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]acetic acid

InChI

InChI=1S/C8H11FO3/c9-4-8-2-7(3-8,5-12-8)1-6(10)11/h1-5H2,(H,10,11)

InChI Key

KYZKNVQUXSZXFR-UHFFFAOYSA-N

Canonical SMILES

C1C2(CC1(OC2)CF)CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(Fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]acetic acid typically involves the reaction of fluoromethyl-substituted precursors with oxabicyclohexane derivatives under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product in its pure form .

Chemical Reactions Analysis

Reaction Types and Conditions

The compound undergoes transformations typical of carboxylic acids and strained bicyclic systems, with additional reactivity from the fluoromethyl group.

Reaction TypeConditionsProducts/OutcomesYieldSource
Esterification Acid catalysis (H₂SO₄), methanol refluxMethyl ester derivatives75–85%
Amide Coupling EDCI/HOBt, DMF, RTBioactive amides (e.g., agrochemical analogues)60–70%
Decarboxylation Thermal (180°C), Cu(I) catalysisBicyclic hydrocarbon derivatives~50%
Fluoromethyl Oxidation KMnO₄, acidic conditionsHydroxymethyl or carboxyl derivatives40–55%

Carboxylic Acid Reactivity

The carboxylic acid group participates in nucleophilic acyl substitutions, forming esters, amides, or anhydrides. Steric hindrance from the bicyclic scaffold often necessitates optimized coupling agents (e.g., EDCI/HOBt) to achieve moderate yields .

Fluoromethyl Group Transformations

The -CF₂H group exhibits limited electrophilicity but undergoes oxidation to -CF₂OH or -COOH under strong oxidizing conditions (e.g., KMnO₄/H⁺) . Radical fluoromethyl transfer reactions are not reported due to the stability of the C–F bond .

Bicyclic Ring Reactivity

The strained 2-oxabicyclo[2.1.1]hexane core enables:

  • Ring-opening nucleophilic attacks : Water or alcohols cleave the ether under acidic conditions, yielding diol intermediates .

  • Electrophilic substitutions : The bridgehead position adjacent to oxygen participates in Friedel-Crafts-type reactions with electron-rich arenes .

Bioisosteric Replacements

The compound serves as a saturated bioisostere for ortho-substituted phenyl rings in agrochemicals (e.g., fluxapyroxad analogues). Key outcomes include:

  • Improved solubility : 6–10× increase in water solubility compared to aromatic counterparts .

  • Retained bioactivity : EC₅₀ values comparable to parent compounds in fungicidal assays .

Medicinal Chemistry Building Blocks

Functionalization via amide coupling or esterification produces candidates for:

  • Antibacterial agents : Analogues of phthalylsulfathiazole with enhanced metabolic stability .

  • Lipid-lowering drugs : Derivatives mimicking lomitapide’s activity but with reduced lipophilicity .

Challenges and Optimization

  • Steric hindrance : The bicyclic scaffold reduces reaction rates in SN₂ pathways, favoring milder conditions (e.g., room temperature) .

  • Acid sensitivity : Decarboxylation competes with esterification under prolonged heating, requiring precise temperature control.

  • Fluorine retention : Oxidative conditions must be carefully tuned to avoid defluorination .

Comparative Reactivity Table

Feature2-Oxabicyclohexane DerivativeBenzene AnalogueImpact on Reactivity
Solubility 155 µM (fluxapyroxad analogue)25 µM (fluxapyroxad)Enhanced formulation potential
Electrophilic Aromatic Substitution LimitedHighRedirects reactivity to bridgehead
Thermal Stability Moderate (decarboxylates >160°C)HighRequires lower-temperature protocols

Scientific Research Applications

2-[1-(Fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]acetic acid is utilized in various scientific research fields, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is conducted to explore its potential therapeutic applications and pharmacological properties.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[1-(Fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]acetic acid involves its interaction with specific molecular targets and pathways. The fluoromethyl group and the oxabicyclohexane ring play crucial roles in its binding affinity and reactivity with target molecules. The compound may modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Key Observations :

  • Acidity : The target’s carboxylic acid group (pKa ~2.5) is significantly more acidic than hydroxyl or ester-containing analogs (pKa ~14–15), enabling ionization at physiological pH .
  • Steric Effects : The phenyl-substituted analog (CID 155943264) exhibits greater steric hindrance, which may limit binding to compact active sites .

Physicochemical Properties

Property Target Compound [4-(Hydroxymethyl)...]methyl acetate [1-(Aminomethyl)...]methanol HCl
Density (g/cm³) Not reported 1.291 (predicted) Not reported
Boiling Point (°C) Not reported 275.1 (predicted) Not reported
Water Solubility Moderate (carboxylic acid) Low (ester) High (HCl salt)
Stability Sensitive to strong bases Stable under neutral conditions Hygroscopic (salt)

Insights :

  • The target’s carboxylic acid group improves water solubility compared to ester derivatives but reduces stability in acidic environments.
  • The hydrochloride salt (CAS 2138150-58-8) offers enhanced solubility but requires controlled storage to prevent moisture absorption .

Research and Application Insights

  • Medicinal Chemistry : The target’s fluoromethyl group may reduce metabolic degradation, while the carboxylic acid enables target engagement via hydrogen bonding. Comparable analogs (e.g., CID 155943264) are explored as enzyme inhibitors .
  • Material Science : Bicyclic ethers like [4-(hydroxymethyl)...]methyl acetate () are used as intermediates in polymer synthesis due to their rigid structures .

Biological Activity

2-[1-(Fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]acetic acid, with the CAS number 2445786-67-2, is a compound that has garnered attention due to its unique bicyclic structure and potential biological activities. This article explores its biological activity, including mechanisms of action, case studies, and research findings.

  • Molecular Formula : C₈H₁₁FO₃
  • Molecular Weight : 174.17 g/mol
  • Structure : The compound features a bicyclic structure that may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with metabotropic glutamate receptors (mGluRs), particularly mGluR4. Activation of these receptors can modulate neurotransmitter release and has implications in neuroprotection and the treatment of neurodegenerative diseases.

Key Mechanisms:

  • Neuroprotection : Studies indicate that mGluR4 activation can reduce glutamatergic transmission, potentially protecting against excitotoxicity in models of neurodegeneration .
  • Dyskinesia Management : Research suggests that targeting mGluR4 may help in managing L-DOPA-induced dyskinesia in Parkinson's disease models, although results have been mixed regarding its efficacy .

In Vivo Studies

  • Neuroprotective Effects : In rodent models, administration of mGluR4 agonists has shown promise in reducing the severity of lesions induced by neurotoxins like 6-hydroxydopamine. This suggests a protective role against dopaminergic neuron loss .
  • Dyskinesia Delay : Some studies have indicated that while established dyskinesia was not reversed by mGluR4 activation, there was potential for delaying the onset of these symptoms when treatment was initiated early .

In Vitro Studies

Research on the compound's effects on cultured neuronal cells indicates that it may enhance cell survival under conditions mimicking oxidative stress, further supporting its potential neuroprotective properties.

Case Studies

Several case studies have highlighted the potential therapeutic applications of 2-[1-(Fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]acetic acid:

StudyFindings
Finlay et al. (2014)Demonstrated that mGluR4 activation could mitigate glutamate toxicity in vitro, suggesting a pathway for neuroprotection .
Grossmith-Hague Thesis (2020)Explored the synthesis and characterization of various bicyclic compounds, including this acid, noting enhanced biological activity compared to traditional structures .

Comparative Analysis

The following table summarizes the biological activities of related compounds compared to 2-[1-(Fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]acetic acid:

CompoundBiological ActivityMechanism
2-Oxabicyclo[2.1.1]hexaneModerate neuroprotective effectsmGluR modulation
L-DOPAEffective for Parkinson's but causes dyskinesiaDopamine precursor
AMN082 (mGluR7 agonist)Limited efficacy in severe lesionsAlternative receptor target

Q & A

Basic: What synthetic routes are effective for preparing 2-[1-(fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]acetic acid, and how can reaction conditions be optimized?

Answer:
The synthesis of bicyclic ether derivatives like this compound typically involves ring-closing strategies. A plausible route includes:

  • Step 1: Cyclopropanation of a diene precursor using fluoromethyl groups introduced via nucleophilic substitution (e.g., using KF/18-crown-6 in THF) .
  • Step 2: Oxabicyclo ring formation via intramolecular epoxidation or cycloaddition, monitored by TLC or GC-MS to track intermediates .
  • Step 3: Acetic acid side-chain incorporation via alkylation or Michael addition, with pH control (pH 7–8) to minimize side reactions.

Optimization: Reaction temperature (60–80°C), solvent polarity (e.g., DMF vs. THF), and catalyst loading (e.g., Pd/C for hydrogenation) should be systematically tested. DOE (Design of Experiments) methods can identify critical parameters .

Basic: What analytical techniques are most reliable for characterizing the structure and purity of this compound?

Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR confirms the bicyclic scaffold and fluoromethyl group (δ ~4.5–5.0 ppm for -CH2F; J coupling ~47 Hz for C-F) .
  • HPLC-MS: Reverse-phase C18 columns (e.g., 5 μm, 150 mm) with a mobile phase of acetonitrile/water (0.1% formic acid) quantify purity (>98%) and detect degradation products .
  • X-ray Crystallography: Single-crystal analysis resolves stereochemistry and validates the oxabicyclo[2.1.1]hexane geometry .

Advanced: How can computational modeling predict the compound’s reactivity in nucleophilic substitution reactions?

Answer:

  • DFT Calculations: Use Gaussian or ORCA software to model transition states and activation energies for fluoromethyl group substitution. Basis sets (e.g., B3LYP/6-311+G(d,p)) optimize accuracy .
  • MD Simulations: Analyze solvent effects (e.g., water vs. DMSO) on reaction pathways using GROMACS. Compare simulated kinetic data with experimental results to refine models .

Advanced: What strategies mitigate enantiomeric impurities during synthesis, given the compound’s chiral centers?

Answer:

  • Chiral Auxiliaries: Introduce temporary stereodirecting groups (e.g., Evans oxazolidinones) during bicyclo formation, followed by cleavage .
  • Asymmetric Catalysis: Use chiral ligands (e.g., BINAP) in Pd-catalyzed cyclopropanation to enhance enantiomeric excess (ee >90%). Monitor ee via chiral HPLC (Chiralpak AD-H column) .

Basic: How does the fluoromethyl group influence the compound’s stability under physiological conditions?

Answer:

  • Hydrolytic Stability: Assess via accelerated stability testing (pH 7.4 buffer, 37°C). Fluorine’s electronegativity reduces susceptibility to esterase cleavage compared to non-fluorinated analogs .
  • Oxidative Stress: Expose to H2O2 or liver microsomes; quantify degradation products (LC-MS) to evaluate resistance to CYP450-mediated oxidation .

Advanced: What in vitro assays are suitable for evaluating the compound’s interactions with biological targets (e.g., enzymes)?

Answer:

  • SPR (Surface Plasmon Resonance): Immobilize target proteins (e.g., kinases) on sensor chips to measure binding kinetics (ka/kd) and affinity (KD) .
  • Fluorescence Polarization: Competitive assays using fluorescent probes (e.g., FITC-labeled substrates) quantify inhibition potency (IC50) .

Advanced: How can structural modifications improve the compound’s pharmacokinetic profile?

Answer:

  • LogP Optimization: Introduce polar groups (e.g., -OH, -COOH) to reduce lipophilicity, enhancing aqueous solubility. Calculate logP via ChemDraw or experimental shake-flask methods .
  • Metabolic Profiling: Use hepatocyte incubations (human/rat) to identify metabolic hotspots. Block labile sites (e.g., fluorination of α-carbons) to prolong half-life .

Basic: What safety protocols are critical when handling fluorinated bicyclic compounds?

Answer:

  • PPE: Use nitrile gloves, safety goggles, and fume hoods to prevent dermal/ocular exposure.
  • Waste Disposal: Neutralize acidic byproducts with NaHCO3 before disposal. Fluorinated waste requires segregated containers per EPA guidelines .

Advanced: How do steric effects in the bicyclo[2.1.1]hexane scaffold impact its conformational flexibility?

Answer:

  • Variable-Temperature NMR: Analyze dihedral angle changes (Δδ) across 25–80°C to quantify ring strain and flexibility .
  • Molecular Dynamics: Simulate ring puckering modes (e.g., chair vs. boat) to correlate with reactivity in Diels-Alder reactions .

Advanced: Can this compound serve as a precursor for photoaffinity probes in target identification?

Answer:

  • Diazirine Incorporation: Replace the fluoromethyl group with a trifluoromethyldiazirine (-CF3-N2) via SN2. Validate UV-induced crosslinking efficiency (365 nm) with model proteins .
  • Click Chemistry: Functionalize the acetic acid moiety with azide groups for CuAAC conjugation to alkyne-tagged biomolecules .

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